

1-(Thiazol-4-yl)ethanone chemical properties and structure

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Compound of Interest

Compound Name: 1-(Thiazol-4-yl)ethanone

Cat. No.: B1352759

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An In-depth Technical Guide to **1-(Thiazol-4-yl)ethanone**: Chemical Properties, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of **1-(Thiazol-4-yl)ethanone**, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines established synthetic protocols, explores the compound's chemical reactivity, and illustrates its application as a versatile building block for the synthesis of bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing foundational data and methodologies in a structured format.

Chemical Structure and Identification

1-(Thiazol-4-yl)ethanone, also known as 4-acetylthiazole, is a five-membered aromatic heterocycle containing sulfur and nitrogen at positions 1 and 3, respectively, with an acetyl group substituted at the C4 position. The thiazole ring is a prominent scaffold in numerous pharmaceuticals, and its derivatives are widely explored for their diverse biological activities.[\[1\]](#) [\[2\]](#)

Table 1: Chemical Identifiers and Properties for **1-(Thiazol-4-yl)ethanone**

Identifier	Value	Reference(s)
IUPAC Name	1-(1,3-Thiazol-4-yl)ethanone	[3]
Synonyms	1-(4-Thiazolyl)-ethanone, 4-Acetylthiazole	[3][4]
CAS Number	38205-66-2	[3][4]
Molecular Formula	C ₅ H ₅ NOS	[4]
Molecular Weight	127.16 g/mol	[4]
MDL Number	MFCD03550493	[3]
InChI Key	SUCLFBXGJZQZEH-UHFFFAOYSA-N	[4]

Physicochemical Properties

The physical and chemical properties of **1-(Thiazol-4-yl)ethanone** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for **1-(Thiazol-4-yl)ethanone**

Property	Value	Reference(s)
Physical Form	Solid, Cream-colored	[4]
Purity	≥98% (Commercially Available)	[3][4]
Melting Point	56 °C	
Boiling Point	220 °C	
Density	1.226 g/cm ³	
Flash Point	87 °C	
pKa (Predicted)	0.19 ± 0.10	
Storage	Sealed in a dry place at room temperature.	

Spectroscopic Analysis

While comprehensive experimental spectra for **1-(Thiazol-4-yl)ethanone** are not widely published, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

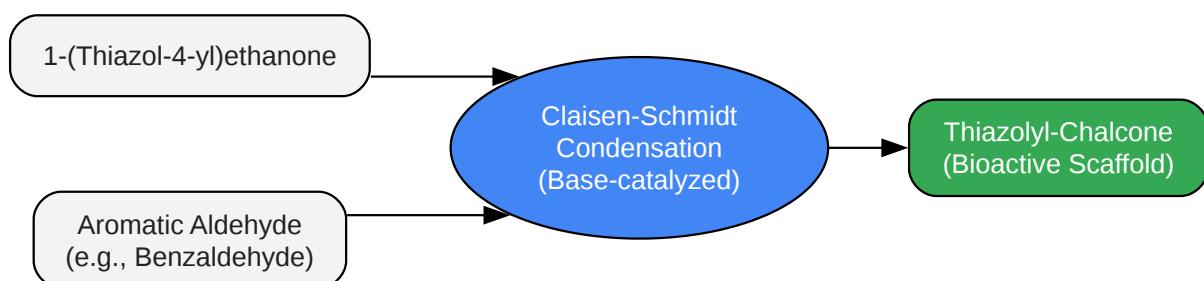
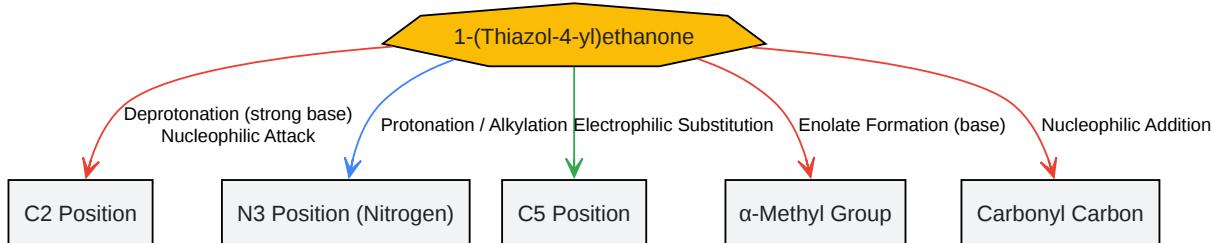
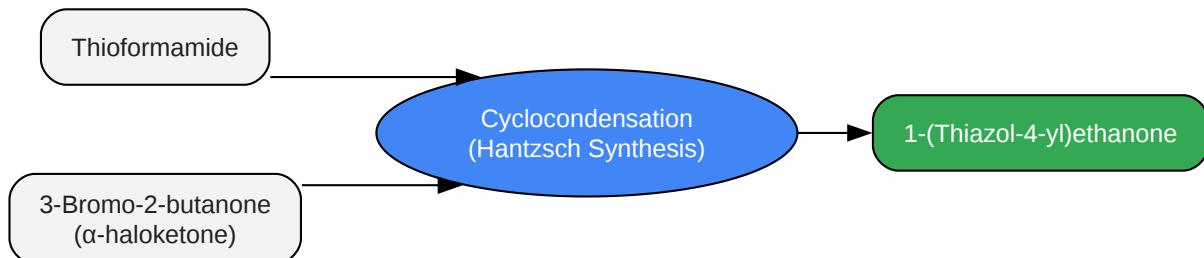
- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show three distinct signals. Two signals will be in the aromatic region corresponding to the thiazole ring protons, and one singlet will be in the aliphatic region for the acetyl methyl group. The C2-H proton is anticipated to be the most deshielded (downfield) aromatic proton ($\delta \approx 8.8\text{-}9.0$ ppm), followed by the C5-H proton ($\delta \approx 8.2\text{-}8.4$ ppm).[5] The methyl protons of the acetyl group are expected to appear as a sharp singlet around $\delta 2.5\text{-}2.7$ ppm.[6]
- **¹³C NMR Spectroscopy:** The carbon spectrum should display five signals. The carbonyl carbon of the acetyl group is expected to be the most downfield signal ($\delta \approx 190\text{-}195$ ppm).[6] The thiazole ring carbons are predicted to appear in the range of $\delta 115\text{-}165$ ppm, with C2 and C4 being the most deshielded.[7] The methyl carbon of the acetyl group should appear upfield ($\delta \approx 25\text{-}30$ ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the ketone at approximately $1680\text{-}1700\text{ cm}^{-1}$. Other significant peaks would include C=N stretching of the thiazole ring around $1600\text{-}1650\text{ cm}^{-1}$, and C-H stretching from the aromatic ring above 3000 cm^{-1} .[8][9]
- **Mass Spectrometry (MS):** In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ is expected at $m/z = 127$. A prominent fragment would correspond to the loss of the acetyl group ($[M-43]^+$), resulting in a peak at $m/z = 84$. Another significant fragment would be the acetyl cation $[CH_3CO]^+$ at $m/z = 43$.

Synthesis and Experimental Protocols

The synthesis of **1-(Thiazol-4-yl)ethanone** is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole core.[10][11]

Generalized Synthetic Workflow (Hantzsch Synthesis)

The Hantzsch synthesis for this target molecule involves the cyclocondensation of an α -haloketone with a thioamide. For a 4-substituted thiazole, the reaction would proceed between thioformamide and an appropriate 3-halo-2-butanone.



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